1,5-Bis(hydroxyamino)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, characterized by its two hydroxyamino groups attached to the 1 and 5 positions of the anthracene core. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. The structure of 1,5-bis(hydroxyamino)anthracene-9,10-dione allows for various interactions with biological macromolecules, which is crucial for its pharmacological properties.
The compound can be synthesized from commercially available anthraquinones through various chemical reactions, including those that utilize arylboronic acids in cross-coupling reactions. Such synthetic routes have been documented in several studies focusing on anthraquinone derivatives and their biological activities .
1,5-Bis(hydroxyamino)anthracene-9,10-dione is classified as an anthraquinone derivative. Anthraquinones are known for their diverse biological activities, including antitumor and antimicrobial properties. This particular derivative falls under compounds that exhibit potential anticancer activity due to the presence of hydroxyamino groups, which may enhance its interaction with cellular targets.
The synthesis of 1,5-bis(hydroxyamino)anthracene-9,10-dione can be accomplished through several methods. A common approach involves the reaction of anthraquinone derivatives with hydroxylamine or its derivatives under acidic conditions to introduce hydroxyamino groups at specific positions on the anthracene ring.
Technical Details:
The molecular structure of 1,5-bis(hydroxyamino)anthracene-9,10-dione features:
Molecular formula: C₁₄H₁₁N₂O₄
Molecular weight: Approximately 269.25 g/mol
Key structural characteristics include conjugated double bonds that contribute to its electronic properties.
1,5-Bis(hydroxyamino)anthracene-9,10-dione can participate in various chemical reactions typical for anthraquinones:
Technical Details:
The mechanism of action for 1,5-bis(hydroxyamino)anthracene-9,10-dione primarily involves its interaction with DNA and other cellular components:
Relevant data indicate that compounds similar to 1,5-bis(hydroxyamino)anthracene-9,10-dione exhibit significant cytotoxicity against various cancer cell lines, supporting its potential therapeutic applications .
1,5-Bis(hydroxyamino)anthracene-9,10-dione has promising applications in:
Anthraquinones, characterized by a 9,10-dioxoanthracene core, have evolved from textile dyes to cornerstone anticancer agents. The earliest scientific recognition dates to 1840, when Laurent synthesized anthraquinone via anthracene oxidation, though its structural confirmation by Fittig in 1873 established the diketone framework essential for biological activity [2]. The mid-20th century marked a therapeutic revolution with the development of anthraquinone-based chemotherapeutics. Doxorubicin and mitoxantrone emerged as DNA-intercalating agents, validating the anthracene-9,10-dione scaffold as a privileged structure in oncology. Their clinical success spurred systematic exploration of substituent effects, particularly amino and hydroxy groups, to enhance target affinity and reduce resistance [2] [4]. By 2021, over 75 natural anthraquinones had been identified from marine fungi, plants, and lichens, expanding structural diversity for drug discovery [2] [6]. Contemporary research focuses on synthetic derivatives like 1,5-bis(hydroxyamino)anthracene-9,10-dione to overcome limitations such as cardiotoxicity and multidrug resistance inherent to early agents [2] [4].
Table 1: Milestones in Anthraquinone-Based Drug Development
Time Period | Key Development | Representative Agents |
---|---|---|
1840–1873 | Structural elucidation and synthesis | Anthraquinone (base structure) |
1970s–1990s | First-generation anticancer drugs | Doxorubicin, Mitoxantrone |
2000–Present | Targeted derivatives to overcome resistance/toxicity | Heteroarene-fused anthraquinones |
This derivative (CAS 60080-32-2; C₁₄H₁₀N₂O₄; MW 270.24 g/mol) features a planar, polycyclic anthracene-9,10-dione core with hydroxyamino (-NHOH) groups at the C1 and C5 positions. Its SMILES notation (ONC1=CC=CC2=C1C(=O)C1=CC=CC(NO)=C1C2=O) and InChIKey (LISWMIXVSMUOPI-UHFFFAOYSA-N) confirm the symmetrical 1,5-disubstitution pattern [3] [7]. The molecule’s planarity enables DNA intercalation, while the hydroxyamino groups introduce redox versatility and hydrogen-bonding capacity critical for target recognition [2] [4]. Computational analyses reveal a high polar surface area (98.66 Ų) and moderate logP (2.21), suggesting balanced solubility and membrane permeability [7]. Unlike simpler aminoanthraquinones, the -NHOH substituents allow dynamic redox behavior, cycling between quinone and hydroquinone states to generate reactive oxygen species (ROS) or modulate enzyme activity [4] [8]. Studies on heteroarene-fused analogs demonstrate that 1,5-disubstitution optimizes steric accessibility to biological targets like tumor-associated NADH oxidase (tNOX), a protein overexpressed in cancer cells [4].
Table 2: Structural and Electronic Properties of Key Anthraquinone Derivatives
Compound | Substituents | Molecular Weight (g/mol) | Key Functional Attributes |
---|---|---|---|
1,5-Bis(hydroxyamino)-9,10-anthraquinone | 1,5-NHOH | 270.24 | Redox activity; H-bond donation; Planar intercalation |
Doxorubicin | Amino-sugar at C9 | 543.52 | DNA intercalation; Topoisomerase II inhibition |
Mitoxantrone | 1,4-Bis(2-hydroxyethyl)amino | 444.49 | DNA binding; Reduced cardiotoxicity |
The hydroxyamino (-NHOH) groups in 1,5-bis(hydroxyamino)anthracene-9,10-dione are pivotal for its mechanism of action. These substituents enhance DNA affinity through hydrogen bonding with nucleobases and phosphate backbones, while their electron-donating capacity promotes intercalative stabilization [2] [4]. Critically, the -NHOH moieties facilitate targeted protein interactions. Research on heteroarene-fused anthraquinones demonstrates that chloroacetamidine side chains conjugated to anthraquinone cores inhibit tNOX (ENOX2), a cancer-specific oxidase. Hydroxyamino groups likely amplify this effect by participating in redox cycling, depleting NADH and generating cytotoxic ROS [4]. Additionally, the acidic protons of -NHOH enable pH-dependent solubility shifts, potentially improving tumor-selective accumulation. Studies indicate that hydroxyaminoanthraquinones disrupt the tNOX-NAD⁺-SIRT1 signaling axis, leading to:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: